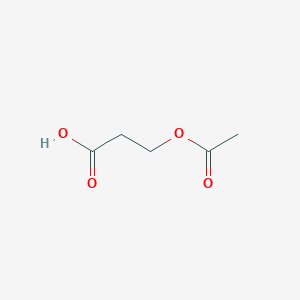
3-(Acetyloxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetyloxy)propanoic acid, also known as Propanoic acid, 3-(acetyloxy)-, is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11 . It is used for thermal degradation .
Synthesis Analysis
The synthesis of 3-(Acetyloxy)propanoic acid can be accomplished through various methods. For instance, it can be synthesized through the hydrolysis of propionic anhydride . Another method involves the oxidation of 1-propanol to propionic acid with hydrogen peroxide .Molecular Structure Analysis
The InChI code for 3-(Acetyloxy)propanoic acid is 1S/C5H8O4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) . This indicates that the compound has a specific three-dimensional molecular structure.Chemical Reactions Analysis
The chemical reactions involving 3-(Acetyloxy)propanoic acid are diverse. For instance, it can undergo hydrolysis reactions . In addition, it can be oxidized to produce ethylene .Physical And Chemical Properties Analysis
3-(Acetyloxy)propanoic acid has a melting point of 95°C and a boiling point of 83-84°C at a pressure of 0.4 Torr . It has a density of 1.1963 g/cm3 at 25°C . The pKa value is predicted to be 4.15±0.10 .Wissenschaftliche Forschungsanwendungen
Biosynthesis from CO2
The study by Yunpeng Wang et al. (2016) demonstrates the biosynthesis of 3-hydroxypropionic acid (3-HP), a compound closely related to 3-(Acetyloxy)propanoic acid, directly from CO2 using the cyanobacterium Synechocystis sp. PCC 6803. This approach highlights the potential for sustainable production of platform chemicals from sunlight and CO2, addressing environmental concerns related to petroleum-based chemical processes (Wang et al., 2016).
Engineered Methylobacterium for 3-HP Production
Yi-ming Yang et al. (2017) explored the production of 3-HP from methanol in engineered Methylobacterium extorquens AM1. Their work demonstrates the feasibility of constructing a malonyl-CoA pathway in this bacterium, showcasing an alternative host for 3-HP production from one-carbon feedstocks, contributing to the diversification of raw material sources for bioproduction processes (Yang et al., 2017).
Renewable Building Block for Materials Science
Acerina Trejo-Machin et al. (2017) investigated the use of phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, as a renewable building block for the synthesis of benzoxazine monomers, demonstrating a sustainable approach to enhancing the properties of materials without the need for solvent or purification. This research points toward renewable alternatives to conventional phenol-based materials (Trejo-Machin et al., 2017).
Elevated Production in Escherichia coli
Won Seok Jung et al. (2014) focused on elevating the production of 3-HP in Escherichia coli by engineering the glycerol metabolism. Their approach involved optimizing the expression of key enzymes and eliminating by-product formation pathways, resulting in significant improvements in 3-HP production levels. This work underscores the potential of microbial engineering for efficient production of valuable chemicals (Jung et al., 2014).
Advanced Oxidation Processes
Research by Juhee Kim et al. (2020) explored the advanced oxidation of aromatic organic compounds using Co(II)/Co(III) and peracetic acid (PAA), producing acetyloxyl and acetylperoxyl radicals. This study contributes to the development of advanced oxidation processes (AOPs) for pollutant degradation, expanding the environmental applications of related chemical processes (Kim et al., 2020).
Safety And Hazards
Zukünftige Richtungen
The future directions for 3-(Acetyloxy)propanoic acid could involve exploring its potential in various industries. For instance, propionic acid, a related compound, has found applications in the cosmetic, plastics, and pharmaceutical industries . Additionally, research is being conducted to explore the electrochemical oxidation of propionic acid for the sustainable production of ethylene .
Eigenschaften
IUPAC Name |
3-acetyloxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEXARYJXBYPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetyloxy)propanoic acid | |
CAS RN |
4272-12-2 |
Source


|
| Record name | 3-(acetyloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2761734.png)

![Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B2761737.png)
![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)
![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride](/img/structure/B2761739.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)
![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2761746.png)



